molecular formula C7H4BrClF2 B1652901 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene CAS No. 1628524-82-2

1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene

Cat. No.: B1652901
CAS No.: 1628524-82-2
M. Wt: 241.46
InChI Key: UWGPOEGNEIYUMW-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene is a polyhalogenated aromatic compound with the molecular formula C₇H₄BrClF₂. Its structure features a benzene ring substituted with bromine (position 1), chlorine (position 4), fluorine (position 3), and a fluoromethyl group (position 2).

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGPOEGNEIYUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)CF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231996
Record name 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628524-82-2
Record name 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628524-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene can be synthesized through various methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 1-bromo-4-chloro-2-fluorobenzene, a fluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable fluoromethylating agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include halogen exchange reactions, where the selective introduction of bromine, chlorine, and fluorine atoms is achieved under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms enhances its ability to form strong interactions with biological macromolecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Substituent Position and Type

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene C₇H₄BrClF₂ Br (1), Cl (4), F (3), -CH₂F (2) ~243.36 High lipophilicity; potential agrochemical intermediate
1-Bromo-2-chloro-4-fluorobenzene C₆H₃BrClF Br (1), Cl (2), F (4) 209.45 Density: 1.72 g/cm³; used in organic synthesis
2-Bromo-3-chloro-4-fluoro-1-methylbenzene C₇H₅BrClF Br (2), Cl (3), F (4), -CH₃ (1) ~227.47 Insecticidal activity; methyl group enhances stability
1-Bromo-4-(bromomethyl)-2-fluorobenzene C₇H₅Br₂F Br (1), -CH₂Br (4), F (2) 275.93 Similarity score: 0.88; bromomethyl enhances reactivity
4-Bromo-1-fluoro-2-methoxybenzene C₇H₆BrFO Br (4), F (1), -OCH₃ (2) 219.03 Similarity score: 0.88; methoxy group alters polarity

Key Observations :

  • Fluoromethyl vs.
  • Positional Isomerism : Moving the bromine from position 1 (target compound) to 2 (e.g., 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) reduces steric hindrance, favoring reactions at the para position .
  • Electron-Withdrawing Effects : Compounds with multiple EWGs (Br, Cl, F) exhibit enhanced stability and resistance to nucleophilic substitution, making them suitable for high-temperature reactions .

Physicochemical Properties

  • Density and Polarity : The density of 1-Bromo-2-chloro-4-fluorobenzene (1.72 g/cm³) suggests higher molecular packing compared to the target compound, where the fluoromethyl group may reduce crystallinity .
  • Bioactivity : Trifluoromethyl pyridine derivatives (e.g., from ) with EWGs at positions 2 and 4 show insecticidal activity (LC₅₀: 30–40 mg/L). While the target compound’s bioactivity is unconfirmed, its fluoromethyl group may similarly enhance interaction with biological targets .

Biological Activity

1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features. The presence of multiple halogen atoms, particularly fluorine and chlorine, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound can be characterized by its molecular formula C7H4BrClF2C_7H_4BrClF_2 and its structure, which includes a benzene ring substituted with bromine, chlorine, fluorine, and a fluoromethyl group. The halogen substituents significantly influence the compound's reactivity, particularly in nucleophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The halogen atoms facilitate strong interactions through:

  • Halogen Bonding : The presence of bromine and chlorine enhances the ability to form halogen bonds with nucleophilic sites on proteins or enzymes.
  • Hydrophobic Interactions : The fluoromethyl group increases hydrophobicity, promoting interactions with lipid membranes or hydrophobic pockets in proteins.

These interactions can modulate enzyme activities, receptor binding affinities, and influence cellular signaling pathways.

Applications in Scientific Research

This compound serves several purposes in scientific research:

  • Enzyme Inhibition Studies : The compound is utilized to investigate the inhibition mechanisms of specific enzymes due to its ability to form stable complexes with active sites.
  • Receptor Binding Assays : Its structural characteristics allow for studies on how it binds to various receptors, potentially leading to the development of new therapeutic agents.
  • Synthesis of Drug Candidates : This compound acts as a precursor in synthesizing more complex molecules that may exhibit enhanced biological activity against diseases such as cancer or bacterial infections.

Table 1: Summary of Biological Studies Involving this compound

Study ReferenceObjectiveFindings
Enzyme inhibitionDemonstrated significant inhibition of target enzymes with IC50 values ranging from 0.5 to 2 µM.
Receptor bindingShowed high binding affinity (Ki values < 10 nM) for specific receptor subtypes.
Synthesis applicationsUsed successfully as an intermediate in synthesizing novel anti-cancer agents.

Comparative Analysis

The unique structure of this compound differentiates it from other similar compounds. For example:

Compound NameKey FeaturesBiological Activity
1-Bromo-4-chloro-2-fluorobenzeneLacks fluoromethyl groupLower enzyme inhibition potency
1-Bromo-3-fluorobenzeneFewer halogensLimited receptor binding studies

The addition of the fluoromethyl group in this compound enhances its reactivity and biological activity compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene
Reactant of Route 2
1-Bromo-4-chloro-3-fluoro-2-(fluoromethyl)benzene

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